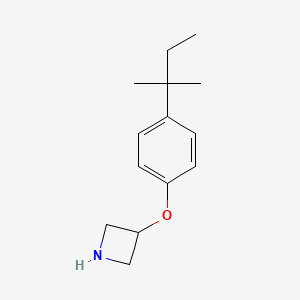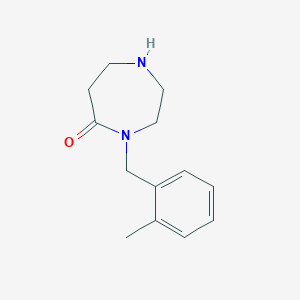
4-(2-Methylbenzyl)-1,4-diazepan-5-one
Vue d'ensemble
Description
“4-(2-Methylbenzyl)-1,4-diazepan-5-one” is a complex organic compound. It likely contains a diazepanone ring, which is a seven-membered ring with two nitrogen atoms, and a ketone functional group . The “2-Methylbenzyl” part suggests a benzyl group (a benzene ring attached to a CH2 group) with a methyl group (CH3) attached to the second carbon of the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the diazepanone ring and the attachment of the 2-methylbenzyl group . The exact steps would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of “4-(2-Methylbenzyl)-1,4-diazepan-5-one” would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the diazepanone ring .Chemical Reactions Analysis
The chemical reactions involving “4-(2-Methylbenzyl)-1,4-diazepan-5-one” would depend on its molecular structure and the conditions under which the reactions occur . The diazepanone ring and the 2-methylbenzyl group could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Methylbenzyl)-1,4-diazepan-5-one” would be determined by its molecular structure. These could include its melting point, boiling point, density, solubility, and reactivity .Applications De Recherche Scientifique
Catalytic Applications
- Olefin Epoxidation : Manganese(III) complexes, including those with 1,4-bis(2-hydroxybenzyl)-1,4-diazepane derivatives, have been studied as catalysts for olefin epoxidation reactions. These complexes show potential for selective epoxidation of specific olefins (Sankaralingam & Palaniandavar, 2014).
Enzyme Modelling
- Oxotransferase Modeling : Asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, including derivatives of 1,4-bis(2-hydroxybenzyl)-1,4-diazepane, have been isolated as functional models for molybdenum oxotransferase enzymes. These complexes demonstrate efficient catalytic oxygen-atom transfer (Mayilmurugan et al., 2011).
Medicinal Chemistry
- Synthesis of Enantiomers : The synthesis and resolution of N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide, which possesses potent 5-HT3 receptor antagonistic activity, demonstrates the application in medicinal chemistry (Harada et al., 1997).
Synthetic Chemistry
- Multicomponent Synthesis : Research on the synthesis of diazepane or diazocane systems using Ugi multicomponent reactions followed by subsequent intramolecular SN2 reactions exemplifies applications in synthetic organic chemistry (Banfi et al., 2007).
Chemical Synthesis Methods
- Microwave Irradiation Synthesis : The development of an efficient microwave-assisted synthesis method for 7-substituted-1,4-diazepin-5-ones highlights advancements in synthesis techniques (Wlodarczyk et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(2-methylphenyl)methyl]-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-4-2-3-5-12(11)10-15-9-8-14-7-6-13(15)16/h2-5,14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVZYFKTWMFSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylbenzyl)-1,4-diazepan-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)
![3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394708.png)
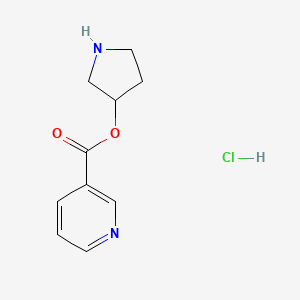
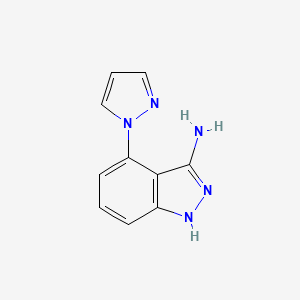
![3-{[4-(Tert-butyl)benzyl]oxy}azetidine](/img/structure/B1394714.png)
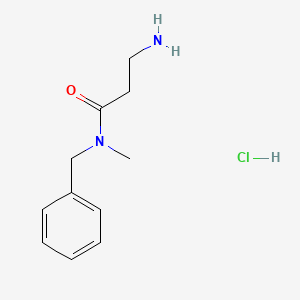
![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)
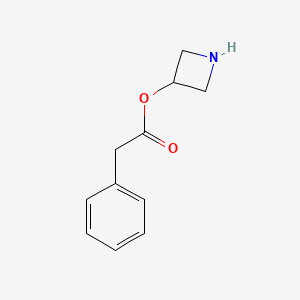
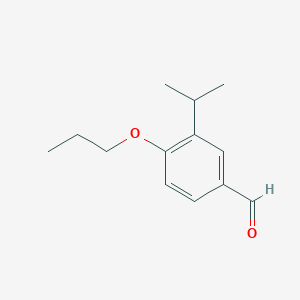
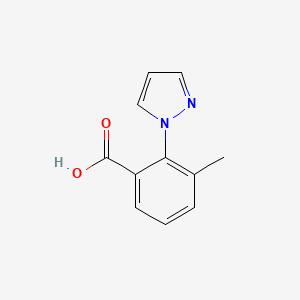
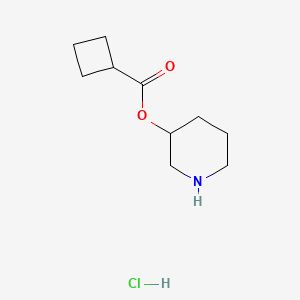
![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)
![3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394726.png)
